molecular formula C22H26N2O4 B247820 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

Katalognummer B247820
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: IORYBBOFJPUVDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone, also known as TAK-659, is a small molecule kinase inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone works by inhibiting the activity of multiple kinases that are involved in cancer cell proliferation and survival. The compound binds to the ATP-binding site of these kinases, thereby preventing their activation. Inhibition of these kinases leads to the suppression of various signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been shown to have potent anti-tumor activity in preclinical models of various types of cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit their proliferation and survival. In addition, 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone is its potent anti-tumor activity. The compound has been shown to be effective in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has a favorable safety profile, with no significant toxicity observed in preclinical studies.
One of the limitations of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone is that it is still in the early stages of clinical development. While the compound has shown promising results in preclinical studies, its efficacy and safety in humans has not yet been fully established. In addition, the optimal dosing regimen and treatment duration for 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone have not yet been determined.

Zukünftige Richtungen

There are several potential future directions for the development of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone. One potential direction is the evaluation of the compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Combination therapy may enhance the anti-tumor activity of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone and improve patient outcomes.
Another potential future direction is the identification of biomarkers that can predict response to 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone. This may allow for the selection of patients who are most likely to benefit from treatment with the compound.
Finally, further preclinical and clinical studies are needed to fully establish the efficacy and safety of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone in humans. These studies will be critical for the eventual approval of the compound for the treatment of cancer.

Synthesemethoden

The synthesis of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone involves the reaction of 2-m-tolyloxyacetic acid with p-toluenesulfonyl chloride to obtain the corresponding acid chloride. This is then reacted with piperazine to obtain the piperazine derivative. The final step involves the reaction of the piperazine derivative with ethyl acetoacetate in the presence of a base to obtain 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone.

Wissenschaftliche Forschungsanwendungen

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of multiple kinases, including BTK, FLT3, and ITK. Inhibition of these kinases leads to the suppression of various signaling pathways that are involved in cancer cell proliferation and survival.

Eigenschaften

Produktname

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

Molekularformel

C22H26N2O4

Molekulargewicht

382.5 g/mol

IUPAC-Name

2-(4-methylphenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O4/c1-17-6-8-19(9-7-17)27-15-21(25)23-10-12-24(13-11-23)22(26)16-28-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3

InChI-Schlüssel

IORYBBOFJPUVDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C

Kanonische SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.